

# Discovery of Mosedipimod from Sika deer antler extracts

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An In-depth Technical Guide to Mosedipimod (KC706)

Disclaimer: Contrary to the initial premise, extensive research indicates that **Mosedipimod** (also known as KC706) is a synthetic compound and is not derived from Sika deer antler extracts. This guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data for the synthetic molecule, **Mosedipimod**.

#### Introduction

**Mosedipimod** (KC706) is a novel small molecule compound that has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, particularly those involving the S100A9-RAGE signaling axis. It was identified through a high-throughput screening process aimed at discovering inhibitors of the interaction between the S100A9 protein and the Receptor for Advanced Glycation Endproducts (RAGE). This interaction is a key driver of inflammation in various pathological conditions, including acute lung injury (ALI), sepsis, and arthritis. **Mosedipimod** represents a promising candidate for the development of new anti-inflammatory therapies.

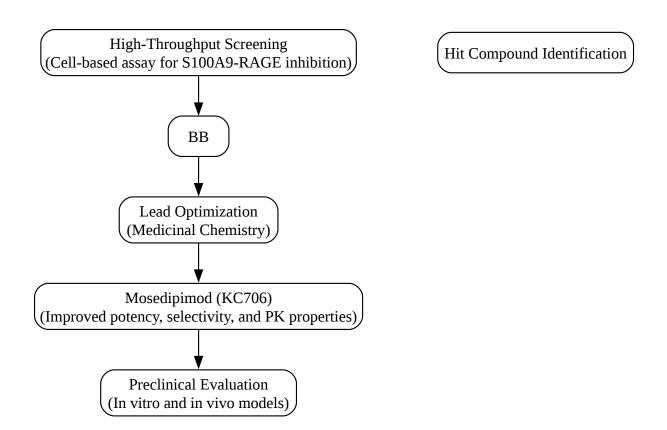
## **Discovery and Development**

The discovery of **Mosedipimod** originated from a cell-based high-throughput screening assay designed to identify compounds that could block the S100A9-RAGE signaling pathway. The screening process led to the identification of a hit compound which was subsequently



optimized through medicinal chemistry efforts to improve its potency, selectivity, and pharmacokinetic properties, ultimately yielding **Mosedipimod**.

Logical Workflow of Mosedipimod Discovery



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Caption: Workflow from initial screening to preclinical evaluation of **Mosedipimod**.

### **Mechanism of Action**

Mosedipimod exerts its anti-inflammatory effects by specifically inhibiting the S100A9-RAGE signaling pathway. S100A9, a damage-associated molecular pattern (DAMP) protein, is released during cellular stress and inflammation. It binds to RAGE, a multi-ligand receptor of the immunoglobulin superfamily, triggering a downstream signaling cascade that results in the activation of pro-inflammatory transcription factors, such as NF-κB, and the subsequent



production of inflammatory cytokines and chemokines. **Mosedipimod** binds to S100A9, preventing its interaction with RAGE and thereby attenuating the inflammatory response.

Mosedipimod's Inhibition of the S100A9-RAGE Signaling Pathway



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